molecular formula C7H12F3NO3S B2653631 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1340529-88-5

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2653631
CAS No.: 1340529-88-5
M. Wt: 247.23
InChI Key: UMASUUQQGRGPRL-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1λ⁶-thiomorpholine-1,1-dione is a fluorinated heterocyclic compound featuring a thiomorpholine-1,1-dione core substituted with a 3,3,3-trifluoro-2-hydroxypropyl group. The thiomorpholine-1,1-dione scaffold is a six-membered sulfur-containing ring with two ketone oxygen atoms, imparting rigidity and polarity. The trifluoro-2-hydroxypropyl substituent introduces both lipophilicity (via the -CF₃ group) and hydrogen-bonding capacity (via the hydroxyl group), making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO3S/c8-7(9,10)6(12)5-11-1-3-15(13,14)4-2-11/h6,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMASUUQQGRGPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 3,3,3-trifluoro-2-hydroxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the hydroxypropyl group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation, thereby affecting its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1λ⁶-thiomorpholine-1,1-dione becomes evident when compared to related thiomorpholine-1,1-dione derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight Key Properties/Applications References
4-(3-Aminopropyl)-1λ⁶-thiomorpholine-1,1-dione (90000-25-2) 3-Aminopropyl C₇H₁₆N₂O₂S 192.28 Basic amine functionality; potential as a linker in drug design
4-(4-Amino-3-methoxyphenyl)-1λ⁶-thiomorpholine-1,1-dione HCl (1803592-71-3) 4-Amino-3-methoxyphenyl C₁₁H₁₆N₂O₃S·HCl 308.78 Aromatic amine; likely bioactive in CNS-targeting molecules
4-(Pentan-3-yl)-1λ⁶-thiomorpholine-1,1-dione (866041-16-9) Pentan-3-yl C₉H₁₉NO₂S 205.32 Lipophilic aliphatic chain; possible surfactant or membrane studies
4-[(5-Methyl-2-furyl)methyl]-1λ⁶-thiomorpholine-1,1-dione (478040-47-0) (5-Methylfuran-2-yl)methyl C₁₁H₁₅NO₃S 253.31 Heteroaromatic substituent; potential in agrochemicals
Target Compound 3,3,3-Trifluoro-2-hydroxypropyl C₇H₁₀F₃NO₃S 257.22 (calc.) Balanced lipophilicity/polarity; drug candidate for targets requiring fluorophilic interactions

Key Comparative Insights

Fluorination Effects: The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-(pentan-3-yl)-1λ⁶-thiomorpholine-1,1-dione . This is critical in pharmacokinetic optimization. In contrast, 4-[2-amino-4-(trifluoromethyl)phenyl]-1λ⁶-thiomorpholine-1,1-dione (from ) places the -CF₃ group on an aromatic ring, which may reduce conformational flexibility compared to the aliphatic -CF₃ in the target compound .

Hydroxy Group Influence: The 2-hydroxypropyl moiety introduces a polar, hydrogen-bonding site absent in analogs like 4-(3-aminopropyl)-1λ⁶-thiomorpholine-1,1-dione . This could improve aqueous solubility and target binding specificity.

Synthetic Accessibility: Compounds with aromatic substituents (e.g., 4-(4-Amino-3-methoxyphenyl)-derivative) often require multi-step coupling reactions , whereas the target compound’s aliphatic substituent may allow simpler alkylation of the thiomorpholine core.

Thermal and Chemical Stability: Fluorinated compounds generally exhibit higher thermal stability. For instance, thermogravimetric analysis (TGA) data in suggests fluorinated derivatives lose mass at higher temperatures compared to non-fluorinated counterparts .

Commercial Availability: Many thiomorpholine-1,1-dione derivatives, such as 4-(3-aminopropyl)-1λ⁶-thiomorpholine-1,1-dione hydrochloride, are commercially available (e.g., Toronto Research Chemicals) , but the target compound’s niche substitution may limit accessibility.

Biological Activity

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is a compound of interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, highlighting its relevance in pharmacology and medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with trifluorinated alcohols. Characterization is performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry : To confirm molecular weight.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties. Key areas of investigation include:

  • Antioxidant Activity : The compound exhibits moderate antioxidant properties compared to standard antioxidants like butylated hydroxyanisole (BHA) .
  • Cytotoxicity : In vitro studies have shown that derivatives of this compound demonstrate significant cytotoxicity against cancer cell lines, particularly A549 (lung cancer) cells. The IC50 values for certain derivatives were reported as follows:
CompoundIC50 (µg/ml)Cell Line
11b11.20A549
11c15.73A549
13b59.61A549
14b27.66A549

These findings suggest that the compound may serve as a lead structure for developing anticancer agents .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that the compound may interact with cellular pathways involved in oxidative stress and apoptosis.

Case Studies

Recent research has highlighted the potential application of this compound in treating various conditions:

  • Cancer Therapy : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells via the mitochondrial pathway .
  • Immunomodulation : Research suggests that thiomorpholine derivatives may possess immunomodulatory effects, enhancing the immune response against tumors .

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